molecular formula C12H23IO3 B14197300 Decyl iodomethyl carbonate CAS No. 920967-16-4

Decyl iodomethyl carbonate

Cat. No.: B14197300
CAS No.: 920967-16-4
M. Wt: 342.21 g/mol
InChI Key: NKKTXJLCLWRXIN-UHFFFAOYSA-N
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Description

Decyl iodomethyl carbonate is an organic compound with the molecular formula C₁₂H₂₃IO₃ It is a derivative of carbonic acid, where the hydrogen atoms are replaced by a decyl group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl iodomethyl carbonate can be synthesized through the reaction of decyl alcohol with iodomethyl carbonate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the use of high-purity reactants and catalysts to optimize the reaction efficiency. The final product is purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Decyl iodomethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form decyl iodocarbonate and other by-products.

    Reduction: Reduction reactions can convert this compound to decyl alcohol and iodide ions.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include decyl iodocarbonate, decyl alcohol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decyl iodomethyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and esters.

    Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of decyl iodomethyl carbonate involves the formation of reactive intermediates through the cleavage of the iodomethyl group. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Decyl chloromethyl carbonate
  • Decyl bromomethyl carbonate
  • Decyl fluoromethyl carbonate

Uniqueness

Decyl iodomethyl carbonate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts

Properties

CAS No.

920967-16-4

Molecular Formula

C12H23IO3

Molecular Weight

342.21 g/mol

IUPAC Name

decyl iodomethyl carbonate

InChI

InChI=1S/C12H23IO3/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-11H2,1H3

InChI Key

NKKTXJLCLWRXIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)OCI

Origin of Product

United States

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